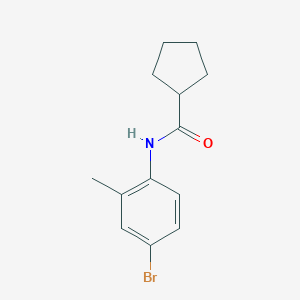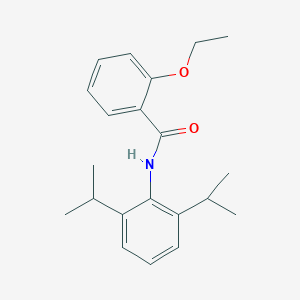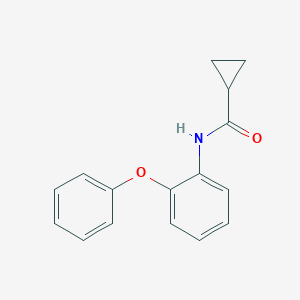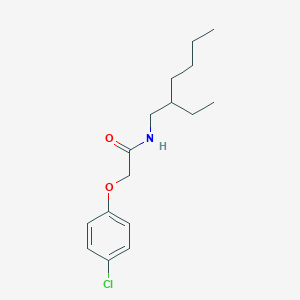
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide, also known as clofencet, is a synthetic compound that belongs to the family of amides. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. Clofencet enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the observed anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects
Clofencet has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is consistent with its mechanism of action. Clofencet also decreases the levels of glutamate, an excitatory neurotransmitter. This suggests that 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide may have a broader effect on neurotransmitter systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Clofencet has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has also been extensively studied and has a well-established mechanism of action. However, 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing. It also has a narrow therapeutic window, which may make it difficult to achieve the desired effect without producing adverse effects.
Zukünftige Richtungen
For the study of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide include investigating its potential use in the treatment of anxiety disorders, exploring its long-term effects on neurotransmitter systems in the brain, and developing novel analogs for use in scientific research.
Synthesemethoden
Clofencet can be synthesized through the reaction of 4-chlorophenol with 2-ethylhexylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The synthesis of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Clofencet has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Clofencet also has potential applications in the treatment of anxiety disorders and epilepsy.
Eigenschaften
Molekularformel |
C16H24ClNO2 |
|---|---|
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C16H24ClNO2/c1-3-5-6-13(4-2)11-18-16(19)12-20-15-9-7-14(17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
BGOXQFZZGYNKMI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)COC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCCC(CC)CNC(=O)COC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



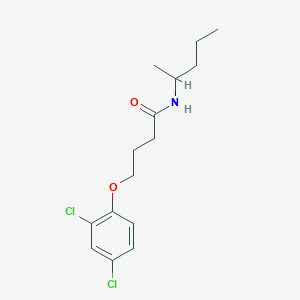

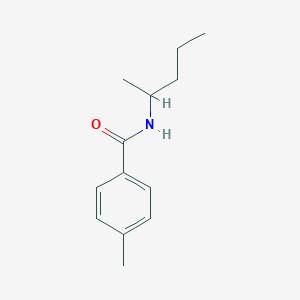

![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)

